molecular formula C16H15NO2 B5779938 (E)-N-[2-(hydroxymethyl)phenyl]-3-phenylprop-2-enamide

(E)-N-[2-(hydroxymethyl)phenyl]-3-phenylprop-2-enamide

Cat. No.: B5779938
M. Wt: 253.29 g/mol
InChI Key: ATGRFILFPWHCPA-ZHACJKMWSA-N
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Description

(E)-N-[2-(hydroxymethyl)phenyl]-3-phenylprop-2-enamide is an organic compound characterized by its unique structure, which includes a hydroxymethyl group attached to a phenyl ring and an amide linkage to a phenylprop-2-enamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(hydroxymethyl)phenyl]-3-phenylprop-2-enamide typically involves the condensation of 2-(hydroxymethyl)aniline with cinnamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(hydroxymethyl)phenyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The double bond in the phenylprop-2-enamide moiety can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.

    Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: 2-(carboxymethyl)phenyl-3-phenylprop-2-enamide.

    Reduction: (E)-N-[2-(hydroxymethyl)phenyl]-3-phenylpropaneamide.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

(E)-N-[2-(hydroxymethyl)phenyl]-3-phenylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-[2-(hydroxymethyl)phenyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the phenylprop-2-enamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-[2-(hydroxymethyl)phenyl]-3-phenylprop-2-enamide: shares structural similarities with other amides and phenylprop-2-enamide derivatives, such as:

Uniqueness

  • The presence of the hydroxymethyl group in this compound provides unique reactivity and potential for forming hydrogen bonds, which can enhance its biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

(E)-N-[2-(hydroxymethyl)phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-12-14-8-4-5-9-15(14)17-16(19)11-10-13-6-2-1-3-7-13/h1-11,18H,12H2,(H,17,19)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGRFILFPWHCPA-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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